molecular formula H6O6Te B8113593 Telluric acid dihydrate

Telluric acid dihydrate

Cat. No.: B8113593
M. Wt: 229.6 g/mol
InChI Key: VCYUGZHEVVXOPD-UHFFFAOYSA-N
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Description

Telluric acid dihydrate, with the chemical formula H6TeO6·2H2O, is a compound of tellurium, hydrogen, and oxygen. It is a white crystalline solid that is highly soluble in water. Telluric acid is the highest oxidized form of tellurium, a chemical element in the chalcogen group, which also includes oxygen, sulfur, selenium, and polonium. This compound is known for its strong oxidizing properties and its ability to form various tellurates.

Preparation Methods

Synthetic Routes and Reaction Conditions: Telluric acid dihydrate is typically prepared by the oxidation of tellurium or tellurium dioxide with strong oxidizing agents such as hydrogen peroxide, chromium trioxide, or sodium peroxide. The reaction can be summarized as follows: [ \text{TeO}_2 + \text{H}_2\text{O}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Te(OH)}_6 ] Crystallization of telluric acid solutions below 10°C results in the formation of telluric acid tetrahydrate, which can be further processed to obtain the dihydrate form .

Industrial Production Methods: In industrial settings, this compound is produced by similar oxidation processes, often involving large-scale reactors and controlled conditions to ensure high purity and yield. The use of hydrogen peroxide as an oxidizing agent is common due to its effectiveness and availability.

Chemical Reactions Analysis

Types of Reactions: Telluric acid dihydrate undergoes various chemical reactions, including:

    Oxidation: It acts as a powerful oxidizing agent, capable of oxidizing other substances.

    Reduction: It can be reduced to lower oxidation states of tellurium, such as tellurous acid.

    Substitution: It can form tellurate salts with strong bases and hydrogen tellurate salts with weaker bases.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, chromium trioxide, sodium peroxide.

    Reduction: Hydrazine, potassium thiocyanate.

    Substitution: Strong bases like sodium hydroxide, weaker bases like ammonium hydroxide.

Major Products:

    Oxidation: Tellurium dioxide, various tellurates.

    Reduction: Tellurous acid, elemental tellurium.

    Substitution: Sodium tellurate, ammonium tellurate.

Scientific Research Applications

Telluric acid dihydrate has several scientific research applications:

Comparison with Similar Compounds

    Sulfuric acid (H2SO4): Both are strong acids and oxidizing agents, but sulfuric acid is more commonly used and has a broader range of applications.

    Selenic acid (H2SeO4): Similar in structure and properties, but selenic acid is less stable and less commonly used.

    Teflic acid (H5IO6): Another strong oxidizing agent, but with different chemical properties and applications.

Uniqueness: Telluric acid dihydrate is unique due to its high oxidation state and strong oxidizing properties. It is less commonly encountered than sulfuric or selenic acids, making it a specialized compound for specific research and industrial applications.

Properties

IUPAC Name

telluric acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O4Te.2H2O/c1-5(2,3)4;;/h(H2,1,2,3,4);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYUGZHEVVXOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O[Te](=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6O6Te
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Telluric acid dihydrate

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